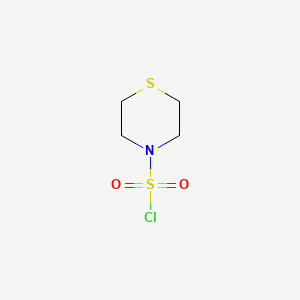
Thiomorpholine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. This compound is widely used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of thiomorpholine-4-sulfonyl chloride typically involves the reaction of thiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
Thiomorpholine+Chlorosulfonic Acid→Thiomorpholine-4-sulfonyl Chloride+Hydrochloric Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where thiomorpholine is reacted with chlorosulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The process is designed to be efficient and cost-effective, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thiomorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl chlorides with higher oxidation states.
Reduction Reactions: It can be reduced to form thiomorpholine derivatives with lower oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
Thiomorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
Thiomorpholine-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.
Uniqueness: this compound is unique due to the presence of the thiomorpholine ring, which imparts specific reactivity and stability to the compound. The combination of sulfur and nitrogen atoms in the ring structure enhances its versatility in various chemical reactions.
Comparación Con Compuestos Similares
- Methanesulfonyl Chloride
- Benzenesulfonyl Chloride
- Tosyl Chloride
Propiedades
Fórmula molecular |
C4H8ClNO2S2 |
|---|---|
Peso molecular |
201.7 g/mol |
Nombre IUPAC |
thiomorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 |
Clave InChI |
XLBDBSFJOORSOY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


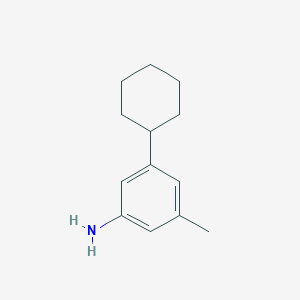
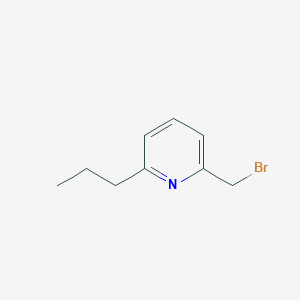
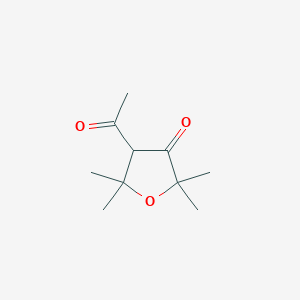
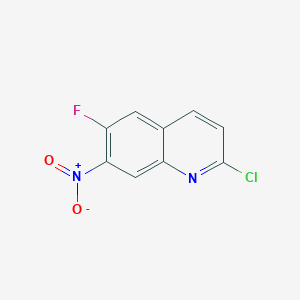

![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
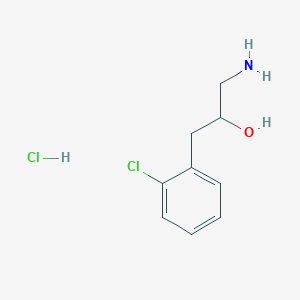
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)

![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
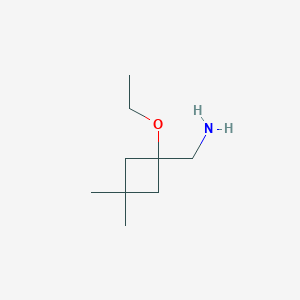
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
